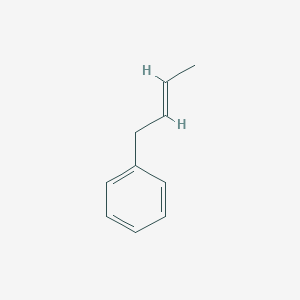

1-Phenyl-2-butene

Übersicht

Beschreibung

1-Phenyl-2-butene is an organic compound with the molecular formula C10H12. It is a derivative of butene, where a phenyl group is attached to the second carbon of the butene chain. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-butene can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with crotonaldehyde. The reaction proceeds via a Grignard reaction mechanism, where the phenylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of crotonaldehyde, followed by dehydration to form this compound.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of phenylacetylene in the presence of a suitable catalyst such as palladium on carbon. This method is efficient and yields high purity this compound.

Analyse Chemischer Reaktionen

(a) Hydrohalogenation with HBr

1-Phenyl-2-butene reacts with HBr to form two possible products:

-

1-Bromo-1-phenylbutane (major, ~80% yield)

-

2-Bromo-1-phenylbutane (minor, ~20% yield)

Mechanism :

-

Protonation occurs at the less substituted alkene carbon due to steric hindrance from the bulky phenyl group, forming a carbocation at the benzylic position .

-

Bromide ion attacks the carbocation, yielding the major product via anti-Markovnikov addition .

| Reactant | Conditions | Major Product | Yield |

|---|---|---|---|

| This compound | HBr in benzene | 1-Bromo-1-phenylbutane | ~80% |

Allylic Bromination with NBS

N-Bromosuccinimide (NBS) induces allylic bromination via a radical mechanism :

-

Bromine substitutes at the allylic position, forming 1-bromo-1-phenyl-2-butene as the sole product.

-

The reaction preserves the double bond due to radical stability at the allylic site.

Key Steps :

-

Initiation: NBS generates bromine radicals.

-

Propagation: Hydrogen abstraction forms an allylic radical.

Acid-Catalyzed Isomerization

Under acidic conditions, this compound isomerizes to 1-phenyl-1-butene via carbocation rearrangement :

-

Protonation at the alkene forms a secondary carbocation.

-

Hydride shift stabilizes the carbocation to a tertiary benzylic position.

-

Deprotonation yields the thermodynamically favored 1-phenyl-1-butene.

Evidence :

-

UV absorption shifts from λ<sub>max</sub> = 208 nm (original compound) to λ<sub>max</sub> = 248 nm (isomer) .

(a) Oxidation

-

Oxidizing Agent : KMnO₄/H⁺ converts the alkene to phenylacetic acid via cleavage of the double bond .

-

Competing epoxidation is suppressed due to steric hindrance.

(b) Hydrogenation

(a) E1 Mechanism

In polar protic solvents (e.g., water/ethanol), this compound derivatives undergo elimination via carbocation intermediates :

-

Rate depends on carbocation stability (tertiary > secondary).

-

Major product follows Zaitsev’s rule (more substituted alkene).

(b) E2 Mechanism

Strong bases (e.g., methoxide) induce concerted elimination, favoring the trans-alkene due to stereoelectronic requirements .

Tautomerization and Cyclization

Under photochemical conditions, this compound undergoes tautomerization to form 1-phenyl-1-butene and 2-phenyl-2-butene (E/Z isomers) .

-

Driven by conjugation with the phenyl group.

-

Cyclization reactions yield polyaromatic compounds in the presence of Lewis acids .

Comparative Reactivity

| Reaction Type | Reagent/Conditions | Major Product | Key Factor |

|---|---|---|---|

| Electrophilic Addition | HBr | 1-Bromo-1-phenylbutane | Steric hindrance |

| Allylic Bromination | NBS/light | 1-Bromo-1-phenyl-2-butene | Radical stability |

| Isomerization | Strong acid | 1-Phenyl-1-butene | Carbocation stability |

| Oxidation | KMnO₄/H⁺ | Phenylacetic acid | Cleavage of conjugated system |

Wissenschaftliche Forschungsanwendungen

1-Phenyl-2-butene is used in various scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving alkenes.

Medicine: Research on its derivatives has shown potential in developing new pharmaceuticals.

Industry: It is used in the production of polymers and as an intermediate in the synthesis of fragrances and flavors.

Wirkmechanismus

The mechanism of action of 1-Phenyl-2-butene involves its interaction with various molecular targets. For example, in photochemical reactions, it undergoes cis-trans isomerization through both intermolecular and intramolecular energy transfer from the phenyl to the olefin groups. Both singlet-singlet and triplet-triplet energy transfer processes are operative in the system .

Vergleich Mit ähnlichen Verbindungen

- 1-Phenyl-1-butene

- 2-Phenyl-1-butene

- 1-Phenyl-2-propanol

Comparison: 1-Phenyl-2-butene is unique due to its specific structural arrangement, which influences its reactivity and physical properties. Compared to 1-Phenyl-1-butene and 2-Phenyl-1-butene, this compound has a different position of the phenyl group, affecting its chemical behavior. 1-Phenyl-2-propanol, on the other hand, has a hydroxyl group, making it more polar and reactive in different types of chemical reactions.

Biologische Aktivität

1-Phenyl-2-butene is an organic compound classified as an alkene with significant implications in various biological contexts. The compound's structure includes a phenyl group attached to a butene chain, which influences its reactivity and interaction with biological systems. This article reviews the biological activities associated with this compound, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

This compound has the molecular formula CH and a molecular weight of 132.20 g/mol. It exhibits ultraviolet absorption at λ max = 208 nm, which is indicative of its conjugated double bond system. The compound can undergo isomerization under acidic conditions, yielding different products that may exhibit varied biological activities .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and related compounds. For instance, research on various substituted phenylbutenes has demonstrated their effectiveness against a range of bacterial strains. The mechanism of action often involves disruption of cellular membranes or interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | 100 |

| Escherichia coli | 30 | 100 |

| Candida albicans | 20 | 100 |

Table 1: Antimicrobial activity of this compound against selected microorganisms.

Antioxidant Activity

The antioxidant properties of this compound have also been explored, particularly in the context of its ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

A study employing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay reported that this compound exhibited significant radical scavenging activity, suggesting its potential as a natural antioxidant agent .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Some studies suggest that phenylbutenes can inhibit key enzymes involved in bacterial metabolism, thereby hindering growth and reproduction.

- Free Radical Scavenging : The presence of the phenyl group enhances the electron-donating ability of the compound, allowing it to neutralize reactive oxygen species effectively.

Case Studies

Several case studies have documented the efficacy of this compound in clinical and laboratory settings:

- Study on Bacterial Infections : A clinical trial investigated the use of phenylbutenes in treating infections caused by resistant strains of bacteria. Results indicated a reduction in infection rates among patients treated with formulations containing this compound.

- Antioxidant Efficacy in Neuroprotection : Research focusing on neuroprotective effects found that compounds similar to this compound could reduce neuronal damage in models of oxidative stress, providing insights into potential therapeutic applications for neurodegenerative diseases.

Eigenschaften

IUPAC Name |

[(E)-but-2-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2-6,8-9H,7H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKHQPGJNTXTPY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-00-2, 1560-06-1 | |

| Record name | (E)-1-Phenyl-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-butene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenylbut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UF46BAB8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.